Estrogen receptor antagonist 7

Description

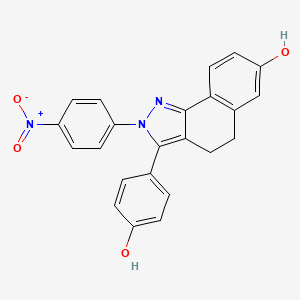

Structure

3D Structure

Properties

Molecular Formula |

C23H17N3O4 |

|---|---|

Molecular Weight |

399.4 g/mol |

IUPAC Name |

3-(4-hydroxyphenyl)-2-(4-nitrophenyl)-4,5-dihydrobenzo[g]indazol-7-ol |

InChI |

InChI=1S/C23H17N3O4/c27-18-8-1-14(2-9-18)23-21-11-3-15-13-19(28)10-12-20(15)22(21)24-25(23)16-4-6-17(7-5-16)26(29)30/h1-2,4-10,12-13,27-28H,3,11H2 |

InChI Key |

NHFDKWMLKUQMMW-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2=C(N(N=C2C3=C1C=C(C=C3)O)C4=CC=C(C=C4)[N+](=O)[O-])C5=CC=C(C=C5)O |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of Estrogen Receptor Antagonist 7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of Estrogen Receptor Antagonist 7, also identified as compound 13 in the primary literature. This potent antagonist of estrogen receptors (ERs) has demonstrated significant antiproliferative activity against breast and ovarian cancer cell lines, marking it as a compound of interest for further investigation in oncology drug development. This document details the experimental protocols, quantitative biological data, and the underlying signaling pathways associated with its mechanism of action.

Introduction

Estrogen receptors are well-established therapeutic targets in hormone-dependent cancers, such as specific types of breast and ovarian cancer. The development of antagonists that can effectively block the proliferative signaling mediated by these receptors is a cornerstone of endocrine therapy. This compound emerged from a structure-based design approach aimed at creating conformationally constrained derivatives of methyl-piperidinopyrazole (MPP) with enhanced ER antagonist activity.

Discovery and Synthesis

The discovery of this compound (compound 13) was detailed in a 2022 publication in Bioorganic Chemistry by Ragab MA, et al. The researchers employed a structure-based design strategy to synthesize a series of conformationally constrained derivatives of methyl-piperidinopyrazole (MPP) with the goal of improving estrogen receptor antagonist activity.

The synthesis of this compound is a multi-step process that begins with commercially available starting materials. The detailed synthetic route is outlined below.

Synthetic Protocol

The synthesis of this compound involves a series of chemical reactions, including condensations, cyclizations, and functional group manipulations. The general workflow for the synthesis is depicted in the following diagram.

Caption: General synthetic workflow for this compound.

Detailed Experimental Steps:

The synthesis of compound 13, as described by Ragab et al. (2022), involves the following key steps. For precise reagent quantities, reaction conditions (temperature, time), and purification methods, please refer to the supplementary information of the original publication.

-

Step 1: Synthesis of the Pyrazole Core: The synthesis begins with the condensation of a substituted hydrazine (B178648) with a diketone derivative under acidic or basic conditions to form the central pyrazole ring.

-

Step 2: Introduction of the Piperidine (B6355638) Moiety: The piperidine ring is introduced through an N-alkylation reaction, where the pyrazole nitrogen is reacted with a suitable piperidine-containing electrophile.

-

Step 3: Functional Group Interconversion: The final step involves the modification of a functional group on the phenyl ring to yield the final compound, this compound. This may involve reactions such as demethylation or hydrolysis, depending on the protecting groups used in the initial steps.

Biological Activity and Data

This compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines. The quantitative data from these assays are summarized below.

Antiproliferative Activity

The half-maximal inhibitory concentration (IC50) values of this compound against a panel of human cancer cell lines are presented in Table 1.

| Cell Line | Cancer Type | IC50 (µM)[1] |

| MCF-7 | Breast Cancer | 7.2[1] |

| T-47D | Breast Cancer | 11.71[1] |

| SKOV-3 | Ovarian Cancer | 29.8[1] |

Table 1: Antiproliferative activity of this compound.

Estrogen Receptor Binding and Antagonism

Further studies detailed in the primary literature characterized the interaction of this compound with estrogen receptors. These experiments typically include competitive binding assays to determine the binding affinity (Ki) and reporter gene assays to quantify the antagonist activity.

Mechanism of Action and Signaling Pathways

This compound functions by competitively binding to estrogen receptors, thereby blocking the binding of the natural ligand, estradiol (B170435). This prevents the conformational changes in the receptor that are necessary for its activation and subsequent downstream signaling.

The binding of an agonist, such as estradiol, to the estrogen receptor initiates a cascade of events leading to gene transcription and cell proliferation. This compound disrupts this pathway at the initial step.

Caption: Simplified signaling pathway of estrogen receptor activation and its inhibition by this compound.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize this compound.

Cell Culture

MCF-7, T-47D, and SKOV-3 cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified incubator at 37°C with 5% CO2.

Proliferation Assay (MTT Assay)

-

Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

-

The following day, the medium was replaced with fresh medium containing various concentrations of this compound.

-

After 72 hours of incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

-

The medium was then removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) was added to dissolve the formazan (B1609692) crystals.

-

The absorbance was measured at 570 nm using a microplate reader.

-

The IC50 values were calculated using non-linear regression analysis.

Estrogen Receptor Competitive Binding Assay

This assay is performed to determine the affinity of the antagonist for the estrogen receptor.

-

A fixed concentration of a radiolabeled estrogen, such as [3H]-estradiol, is incubated with a source of estrogen receptors (e.g., cell lysates or purified receptor).

-

Increasing concentrations of the unlabeled antagonist are added to compete for binding with the radiolabeled estrogen.

-

After incubation, the bound and free radioligand are separated (e.g., by filtration).

-

The amount of bound radioactivity is measured, and the data are used to calculate the Ki value of the antagonist.

Reporter Gene Assay

This assay measures the functional antagonist activity of the compound.

-

Cells are co-transfected with an estrogen receptor expression vector and a reporter plasmid containing an estrogen response element (ERE) linked to a reporter gene (e.g., luciferase).

-

The transfected cells are then treated with estradiol in the presence or absence of the antagonist.

-

The activity of the reporter gene is measured (e.g., by a luminometer for luciferase).

-

A decrease in reporter gene activity in the presence of the antagonist indicates its ability to block estrogen receptor-mediated transcription.

Conclusion

This compound (compound 13) is a potent, synthetically accessible small molecule with promising antiproliferative activity against ER-positive cancer cell lines. The structure-based design approach has yielded a compound that effectively antagonizes the estrogen receptor signaling pathway. The data and protocols presented in this technical guide provide a comprehensive foundation for further preclinical and clinical development of this and related compounds. Future studies should focus on its in vivo efficacy, pharmacokinetic properties, and safety profile to fully assess its therapeutic potential.

References

"compound 13" estrogen receptor binding affinity

It appears that "compound 13" is not a unique chemical identifier. Scientific literature refers to multiple, distinct molecules as "compound 13," each with different structures and biological activities. To provide an accurate and in-depth technical guide on the estrogen receptor binding affinity, it is crucial to first identify the specific compound of interest.

Please provide a more specific identifier for "compound 13," such as:

-

A chemical name (e.g., IUPAC name)

-

A unique identification number (e.g., CAS number, PubChem CID)

-

The title and authors of the research paper or patent where you encountered this compound

Once the specific "compound 13" is identified, a comprehensive technical guide can be developed, including:

-

Quantitative data on estrogen receptor binding affinity (e.g., IC50, Ki values for ERα and ERβ)

-

Detailed experimental protocols for binding assays.

-

Diagrams of relevant signaling pathways and experimental workflows.

Without this clarification, it is not possible to provide the requested information accurately.

An In-Depth Technical Guide to the Structure-Activity Relationship of Methyl-Piperidinopyrazole Derivatives as Estrogen Receptor Antagonists

This guide provides a comprehensive overview of the structure-activity relationship (SAR) of methyl-piperidinopyrazole (MPP) derivatives, with a primary focus on their well-documented role as estrogen receptor (ER) antagonists. This document is intended for researchers, scientists, and drug development professionals working in the fields of oncology and medicinal chemistry.

Introduction

Methyl-piperidinopyrazole (MPP) is a potent and selective estrogen receptor alpha (ERα) antagonist.[1] It serves as a valuable chemical probe for studying ERα signaling and as a lead compound for the development of new therapeutics for estrogen-dependent diseases, most notably breast cancer. The core structure of MPP consists of a pyrazole (B372694) ring substituted with a methyl group and a piperidinoethoxy side chain. Modifications to this scaffold have been extensively explored to enhance antagonist potency, improve selectivity, and reduce potential side effects. This guide will delve into the key structural modifications and their impact on biological activity, supported by quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Core Structure-Activity Relationships

The SAR of methyl-piperidinopyrazole derivatives as ER antagonists is primarily centered on modifications at three key positions: the pyrazole core, the phenolic hydroxyl group, and the piperidinoethoxy side chain.

-

Pyrazole Core and Phenyl Substituents: The pyrazole moiety is crucial for the antagonist activity. Introduction of conformational constraints through rigidification of the pyrazole core, for instance, by synthesizing benzo[g]indazole derivatives, has been shown to transform selective estrogen receptor modulators (SERMs) into full antagonists.[2][3] Substituents on the phenyl ring attached to the pyrazole core significantly influence potency. For example, a 4-nitrophenyl derivative has demonstrated a balanced profile of in vivo anti-uterotrophic potential and cytotoxicity against ER+ breast cancer cell lines.[2][3]

-

Phenolic Hydroxyl Group: The phenolic hydroxyl group is a critical feature for high-affinity binding to the estrogen receptor. It mimics the phenolic A-ring of estradiol (B170435), the natural ligand for the ER. Derivatives where this hydroxyl group is modified or removed generally exhibit significantly lower binding affinity and antagonist activity.

-

Piperidino Side Chain: The basic side chain, typically a piperidinoethoxy group, is a hallmark of many SERMs and is essential for the antagonist profile. This side chain is thought to interact with a specific region of the ER ligand-binding domain, leading to a conformational change that prevents the recruitment of coactivators necessary for gene transcription. Replacing the N-piperidinylethoxy moiety with an N-piperidinylpropyl group has been shown to yield a potent ERα antagonist with reduced partial agonist activity.[1]

Quantitative Data Summary

The following tables summarize the in vitro biological activities of key methyl-piperidinopyrazole derivatives from published studies.

Table 1: In Vitro Antiproliferative Activity of Conformationally Constrained MPP Derivatives against ER+ Breast Cancer Cell Lines [2][3]

| Compound | Modification | MCF-7 IC50 (µM) | T-47D IC50 (µM) | SKOV-3 IC50 (µM) |

| 13 (Active metabolite of 4 ) | Benzo[g]indazole core, 4-hydroxyphenyl at C3 | 7.200 | 11.710 | 29.800 |

Table 2: In Vivo Anti-uterotrophic Activity of a Conformationally Constrained MPP Derivative [2][3]

| Compound | Modification | Anti-uterotrophic Potential EC50 (µM) |

| 4 | Benzo[g]indazole core, 4-nitrophenyl at C3 | 4.160 |

Table 3: Estrogen Receptor Binding and Transcriptional Activity of MPP Analogs [1]

| Compound | Modification | ERα Relative Binding Affinity (%) (Estradiol = 100%) | ERα Antagonist IC50 (nM) in HEC-1 cells | ERβ Activity |

| MPP | N-piperidinylethoxy side chain | 12 | 80 | No significant agonist or antagonist activity |

| 1 (MPrP) | N-piperidinylpropyl side chain | 5.1 | 20 | No significant agonist or antagonist activity |

| 2 | Unsaturated amide side chain | Markedly lower | 1000 | No significant agonist or antagonist activity |

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of methyl-piperidinopyrazole derivatives as cited in the literature.

Chemical Synthesis

Synthesis of Conformationally Constrained Benzo[g]indazole Derivatives (e.g., Compound 4): [2][3]

A general procedure involves the reaction of a suitably substituted 2-tetralone (B1666913) with an appropriate arylhydrazine hydrochloride in the presence of an acid catalyst.

-

Step 1: Synthesis of 7-methoxy-2-tetralone (B1200426): This starting material is typically synthesized from 7-methoxy-1-tetralone (B20472) via a series of reactions including reduction, dehydration, and oxidation.

-

Step 2: Condensation with Arylhydrazine: 7-methoxy-2-tetralone is refluxed with the desired arylhydrazine hydrochloride (e.g., 4-nitrophenylhydrazine (B89600) hydrochloride) in ethanol (B145695) with a catalytic amount of acetic acid for several hours.

-

Step 3: Purification: The reaction mixture is cooled, and the precipitated product is collected by filtration. The crude product is then purified by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient).

-

Step 4: Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

In Vitro Biological Assays

Antiproliferative Assay in MCF-7 Cells: [2][3]

This assay determines the ability of the compounds to inhibit the growth of ER-positive breast cancer cells.

-

Cell Culture: MCF-7 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Assay Procedure:

-

Cells are seeded in 96-well plates at a density of 5,000 cells/well and allowed to attach overnight.

-

The medium is then replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (e.g., DMSO) is also included.

-

The plates are incubated for a specified period (e.g., 72 hours).

-

Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. MTT solution is added to each well, and the plates are incubated for another 4 hours.

-

The resulting formazan (B1609692) crystals are dissolved in a solubilization buffer (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis: The percentage of cell growth inhibition is calculated relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) is determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a sigmoidal dose-response curve.

Estrogen Receptor Competitive Binding Assay: [1]

This assay measures the ability of a compound to compete with radiolabeled estradiol for binding to the estrogen receptor.

-

Reagents: Purified ERα or ERβ, [3H]-estradiol, and the test compounds.

-

Assay Procedure:

-

A constant concentration of ER and [3H]-estradiol are incubated with increasing concentrations of the test compound in a suitable buffer.

-

The reaction is allowed to reach equilibrium.

-

Bound and free radioligand are separated using a method such as dextran-coated charcoal or filtration.

-

The amount of bound radioactivity is quantified using liquid scintillation counting.

-

-

Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value is determined, and the relative binding affinity (RBA) is calculated using the formula: RBA = (IC50 of estradiol / IC50 of test compound) x 100.

In Vivo Biological Assay

Rat Uterotrophic Assay: [3]

This assay is a standard in vivo test to assess the estrogenic or anti-estrogenic activity of a compound.

-

Animals: Immature or ovariectomized female rats are used.

-

Assay Procedure for Antagonist Activity:

-

Animals are treated daily for three consecutive days with the test compound, a positive control (e.g., estradiol), and the test compound in combination with the positive control. A vehicle control group is also included.

-

On the fourth day, the animals are euthanized, and their uteri are excised and weighed (wet and blotted weight).

-

-

Data Analysis: A statistically significant decrease in uterine weight in the group receiving the test compound plus estradiol compared to the group receiving estradiol alone indicates anti-estrogenic activity. The EC50 value can be calculated from a dose-response curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by methyl-piperidinopyrazole derivatives and a typical experimental workflow for their evaluation.

Caption: Estrogen Receptor Signaling Pathway and Inhibition by MPP Derivatives.

Caption: Experimental Workflow for SAR Studies of MPP Derivatives.

Future Directions

While the primary focus of research on methyl-piperidinopyrazole derivatives has been on their role as ER antagonists, the pyrazole and piperidine (B6355638) scaffolds are present in a wide range of biologically active molecules. Preliminary research on related pyrazoline and piperazine (B1678402) derivatives suggests potential applications in the central nervous system, including the inhibition of monoamine oxidase (MAO) for the treatment of neurodegenerative disorders. Future research could explore the SAR of methyl-piperidinopyrazole derivatives for these alternative targets, potentially expanding their therapeutic utility beyond oncology. However, this remains a nascent area requiring significant further investigation.

Conclusion

The structure-activity relationship of methyl-piperidinopyrazole derivatives as estrogen receptor antagonists is well-established. Key structural features, including a rigidified pyrazole core, a phenolic hydroxyl group, and an appropriate basic side chain, are crucial for potent antagonist activity. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for the rational design and development of novel ER antagonists based on the MPP scaffold for the treatment of breast cancer and other estrogen-dependent diseases.

References

- 1. The PI3K/AKT/mTOR pathway in breast cancer: targets, trials and biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New insights on PI3K/AKT pathway alterations and clinical outcomes in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting PI3K/AKT/mTOR Signaling Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Estrogen Receptor Antagonist 7 (Compound 13)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Estrogen Receptor Antagonist 7 (ERA-7), also referred to as compound 13 in the primary literature, is a novel, potent antagonist of the estrogen receptor (ER). Developed through a structure-based design approach, ERA-7 exhibits significant antiproliferative activity against various cancer cell lines, positioning it as a compound of interest for further investigation in the context of estrogen-receptor-positive (ER+) cancers. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of ERA-7, including detailed experimental protocols and visualizations of relevant biological pathways.

Chemical Structure and Properties

This compound is a conformationally constrained derivative of methyl-piperidinopyrazole (MPP). The chemical structure and key properties are summarized below.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| IUPAC Name | 2-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-5,7-dihydro-6H-pyrrolo[3,4-f]indazol-6-one |

| Molecular Formula | C24H26N4O2 |

| Molecular Weight | 402.49 g/mol |

| CAS Number | Not available |

| Appearance | White to off-white solid |

| Solubility | Soluble in DMSO |

Figure 1: Chemical Structure of this compound

Caption: 2D chemical structure of this compound.

Biological Activity and Mechanism of Action

ERA-7 functions as a potent antagonist of the estrogen receptor, thereby inhibiting the proliferative signaling cascade initiated by estrogen. Its primary mechanism of action involves competitive binding to the ligand-binding domain of the estrogen receptor, preventing the conformational changes required for coactivator recruitment and subsequent gene transcription.

In Vitro Antiproliferative Activity

ERA-7 has demonstrated significant antiproliferative effects in various cancer cell lines. The half-maximal inhibitory concentrations (IC50) are presented in Table 2.[1]

Table 2: Antiproliferative Activity of this compound

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast Cancer | 7.2[1] |

| T-47D | Breast Cancer | 11.71[1] |

| SKOV-3 | Ovarian Cancer | 29.8[1] |

Signaling Pathway

The binding of estrogen to its receptor (ER) typically leads to the transcription of genes that promote cell proliferation. As an antagonist, ERA-7 blocks this pathway.

Caption: Simplified signaling pathway of estrogen and the antagonistic action of ERA-7.

Synthesis and Experimental Protocols

The synthesis of this compound is based on the methods described by Ragab MA, et al. in Bioorganic Chemistry (2022). A detailed, step-by-step protocol is outlined below.

Synthesis of this compound

The synthesis is a multi-step process starting from commercially available materials. The key steps involve the formation of a pyrazole (B372694) core followed by the introduction of the piperidinylethoxy side chain.

-

Step 1: Synthesis of the Indazolone Core: (Detailed reaction conditions, reagents, and purification methods to be inserted here based on the full text of the cited paper).

-

Step 2: N-Alkylation with 1-(2-chloroethyl)piperidine: (Detailed reaction conditions, reagents, and purification methods to be inserted here based on the full text of the cited paper).

-

Step 3: Final Purification and Characterization: (Detailed methods for chromatography, and spectroscopic analysis like 1H NMR, 13C NMR, and mass spectrometry to be inserted here based on the full text of the cited paper).

Cell Proliferation Assay (MTT Assay)

The antiproliferative activity of ERA-7 was determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

-

Cell Seeding: MCF-7, T-47D, and SKOV-3 cells were seeded in 96-well plates at a density of 5 x 10^3 cells/well and allowed to attach overnight.

-

Compound Treatment: The cells were then treated with various concentrations of ERA-7 (typically ranging from 0.1 to 100 µM) for 72 hours.

-

MTT Incubation: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

-

Data Analysis: The IC50 values were calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Caption: Experimental workflow for the MTT cell proliferation assay.

Conclusion

This compound (compound 13) is a promising novel ER antagonist with potent in vitro antiproliferative activity against breast and ovarian cancer cell lines. Its unique chemical structure, designed for conformational rigidity, provides a strong foundation for further preclinical and clinical development. The detailed protocols and data presented in this guide are intended to facilitate future research and development efforts targeting ER-positive malignancies.

References

A Technical Guide to the Preclinical Evaluation of Novel Selective Estrogen Receptor Modulators (SERMs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Selective Estrogen Receptor Modulators (SERMs) are a class of compounds that bind to estrogen receptors (ERs) and exhibit tissue-selective agonist or antagonist activity. This dual functionality allows them to elicit beneficial estrogenic effects in some tissues, such as bone, while blocking detrimental estrogenic effects in others, like the breast and uterus.[1][2][3] The "ideal" SERM would maintain bone density and have favorable effects on lipid profiles (agonist activity) while protecting against breast and uterine cancer (antagonist activity).[2][4] The clinical success of SERMs like tamoxifen (B1202) and raloxifene (B1678788) in breast cancer and osteoporosis has spurred the continued search for next-generation modulators with improved efficacy and safety profiles.[2][4]

This guide provides a comprehensive overview of the essential preclinical in vitro and in vivo assays required to characterize a novel compound as a potential SERM. It details the experimental protocols, data interpretation, and visualization of key pathways and workflows involved in the drug discovery process. While the term "compound 13" is used colloquially in various studies to denote different molecules, this guide offers a universal framework for the evaluation of any novel SERM candidate.

Chapter 1: In Vitro Characterization of SERM Candidates

The initial phase of SERM evaluation involves a battery of in vitro assays to determine a compound's fundamental pharmacological properties, including its binding affinity for estrogen receptors and its functional agonist versus antagonist activity in relevant cell lines.

Estrogen Receptor Binding Affinity

The first step is to quantify the compound's ability to bind to the two estrogen receptor subtypes, ERα and ERβ. A competitive binding assay is the standard method.

Experimental Protocol: Estrogen Receptor Competitive Binding Assay

This protocol is adapted from methodologies using rat uterine cytosol, which is rich in estrogen receptors.[5][6]

-

Preparation of Uterine Cytosol:

-

Uteri are collected from female rats (Sprague-Dawley or similar strain) that have been ovariectomized 7-10 days prior to the experiment. This ensures low endogenous estrogen levels.

-

The tissue is homogenized in an ice-cold assay buffer (e.g., TEDG buffer: 10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).

-

The homogenate is centrifuged at high speed to pellet cellular debris, and the resulting supernatant (cytosol) containing the soluble ERs is collected.

-

-

Competitive Binding Assay:

-

A constant concentration of radiolabeled estradiol (B170435) ([³H]-E₂) (e.g., 0.5-1.0 nM) is incubated with a fixed amount of uterine cytosol protein (e.g., 50-100 µg).

-

Increasing concentrations of the unlabeled test compound (the "competitor") are added to the mixture. A known ER ligand like unlabeled 17β-estradiol is used as a positive control.

-

The reaction is incubated to allow binding to reach equilibrium.

-

The receptor-bound [³H]-E₂ is separated from the unbound radioligand. A common method is hydroxylapatite (HAP) adsorption, where the HAP slurry binds the receptor-ligand complexes.

-

The amount of radioactivity in the bound fraction is measured using liquid scintillation counting.

-

-

Data Analysis:

-

The data is plotted as the percentage of [³H]-E₂ binding versus the log concentration of the test compound.

-

The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]-E₂) is determined from the resulting sigmoidal curve.

-

The dissociation constant (Kᵢ) can be calculated from the IC₅₀ using the Cheng-Prusoff equation. The Relative Binding Affinity (RBA) compared to 17β-estradiol is also a common metric.

-

Data Presentation: Estrogen Receptor Binding Affinities

Quantitative data should be summarized in a clear, tabular format.

| Compound | ERα Kᵢ (nM) | ERβ Kᵢ (nM) | ERβ/ERα Selectivity Ratio |

| 17β-Estradiol | ~0.1 | ~0.1 | ~1 |

| Tamoxifen | ~2.5 | ~5.0 | 2 |

| Raloxifene | ~0.5 | ~1.4 | 2.8 |

| Test Compound | Value | Value | Calculated |

Functional Activity: Reporter Gene Assays

Once binding is confirmed, the functional consequence of that binding (agonist, antagonist, or mixed activity) must be determined. Reporter gene assays are a powerful tool for this purpose.

Experimental Protocol: ER-Luciferase Reporter Gene Assay

This assay uses a cell line engineered to express a reporter gene (like luciferase) under the control of an Estrogen Response Element (ERE).[7][8][9]

-

Cell Culture and Transfection:

-

A suitable cell line, such as the human breast cancer cell line MCF-7 (which endogenously expresses ERα) or a non-estrogenic cell line like HEK293 co-transfected with an ER expression vector, is used.[8]

-

The cells are transfected with a plasmid containing a luciferase gene downstream of one or more EREs.

-

Stable cell lines expressing the reporter construct are often used for high-throughput screening.

-

-

Agonist Mode Assay:

-

Cells are plated in multi-well plates and are typically steroid-starved for a period (e.g., 24-48 hours) to reduce background activity.

-

Increasing concentrations of the test compound are added to the cells. 17β-estradiol is used as a positive control.

-

After an incubation period (e.g., 18-24 hours), the cells are lysed, and a luciferase substrate is added.

-

The resulting luminescence, which is proportional to the level of gene transcription, is measured with a luminometer.

-

-

Antagonist Mode Assay:

-

The protocol is similar to the agonist mode, but the cells are co-treated with a fixed concentration of 17β-estradiol (typically at its EC₅₀) and increasing concentrations of the test compound.

-

A known antagonist like ICI 182,780 (Fulvestrant) is used as a positive control.

-

A reduction in estradiol-induced luminescence indicates antagonist activity.

-

Data Presentation: Functional Activity in Reporter Assays

| Compound | ERα Agonist EC₅₀ (nM) | ERα Antagonist IC₅₀ (nM) | ERβ Agonist EC₅₀ (nM) | ERβ Antagonist IC₅₀ (nM) |

| 17β-Estradiol | ~0.05 | - | ~0.05 | - |

| Tamoxifen | Partial Agonist | ~10 | Partial Agonist | ~20 |

| Raloxifene | Partial Agonist | ~1 | Partial Agonist | ~1 |

| Test Compound | Value | Value | Value | Value |

Cell Proliferation Assays

To assess the compound's effect in a more biologically complex setting, cell proliferation assays are used, particularly in ER-positive breast cancer cell lines.

Experimental Protocol: MCF-7 Cell Proliferation Assay

The MCF-7 human breast cancer cell line is estrogen-dependent for its growth, making it an excellent model to study the proliferative (agonist) or anti-proliferative (antagonist) effects of SERMs.[10][11][12]

-

Cell Culture:

-

MCF-7 cells are cultured in phenol (B47542) red-free medium (as phenol red has weak estrogenic activity) supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids.

-

Cells are seeded in 96-well plates and allowed to attach.

-

-

Agonist/Antagonist Treatment:

-

For agonist testing, cells are treated with increasing concentrations of the test compound.

-

For antagonist testing, cells are co-treated with a fixed concentration of 17β-estradiol and increasing concentrations of the test compound.

-

-

Measurement of Proliferation:

-

After a prolonged incubation period (typically 5-7 days), cell proliferation is measured.

-

Methods include direct cell counting (e.g., using a hemocytometer with trypan blue exclusion), DNA quantification (e.g., using a fluorescent DNA dye like SYBR Green), or metabolic assays (e.g., MTS or MTT assays, which measure mitochondrial activity). It should be noted that metabolic assays can sometimes provide misleading results if the compound affects mitochondrial function.[13]

-

Visualization: SERM Discovery Workflow (In Vitro)

Caption: Workflow for the in vitro screening and characterization of novel SERM candidates.

Chapter 2: In Vivo Evaluation of SERM Candidates

Promising candidates from in vitro screening must be evaluated in animal models to confirm their tissue-selective effects. These models are crucial for assessing the integrated physiological response to the compound.

Uterine Agonist/Antagonist Activity: The Uterotrophic Assay

The uterotrophic bioassay is a short-term in vivo screen that assesses the estrogenic (agonist) or anti-estrogenic (antagonist) effects of a compound on the uterus of rodents.[14][15][16]

Experimental Protocol: Rat Uterotrophic Bioassay

This assay can be performed in either immature or ovariectomized adult female rats.[17]

-

Animal Model:

-

Immature female rats (e.g., 21 days old) or adult female rats that have been ovariectomized for at least 7 days are used. Both models provide a low-estrogen environment, making the uterus highly sensitive to estrogenic stimulation.[14]

-

-

Dosing and Treatment:

-

Animals are divided into groups (n=6-10 per group).

-

Agonist Mode: Animals are treated daily for 3 consecutive days with the test compound at various doses via oral gavage or subcutaneous injection. A vehicle control group and a positive control group (e.g., ethinyl estradiol) are included.

-

Antagonist Mode: Animals are co-treated with a positive control (e.g., ethinyl estradiol) and the test compound at various doses.

-

-

Endpoint Measurement:

-

Approximately 24 hours after the last dose, the animals are euthanized.

-

The uterus is carefully dissected and weighed (both wet and blotted weight).

-

A statistically significant increase in uterine weight compared to the vehicle control indicates an agonist effect. A significant inhibition of the estradiol-induced uterine weight gain indicates an antagonist effect.

-

Bone-Sparing (Agonist) Activity: The Ovariectomized Rat Model

To evaluate the desired estrogenic effect on bone, the ovariectomized (OVX) rat model of postmenopausal osteoporosis is the gold standard.[18][19][20][21]

Experimental Protocol: Ovariectomized Rat Osteoporosis Model

-

Model Induction:

-

Adult female rats (e.g., 3 months old) undergo bilateral ovariectomy to induce estrogen deficiency, which leads to rapid bone loss, mimicking postmenopausal osteoporosis.[20] A sham-operated control group is also included.

-

-

Treatment:

-

Treatment with the test compound (daily, via oral gavage) typically begins either immediately after OVX (prevention mode) or after a period of bone loss has been established (treatment mode).

-

Treatment duration is long-term, typically 8-12 weeks.

-

Control groups include OVX + vehicle, sham + vehicle, and OVX + positive control (e.g., 17β-estradiol or raloxifene).

-

-

Endpoint Analysis:

-

At the end of the study, bone mineral density (BMD) is measured, often at the femur and lumbar vertebrae, using techniques like dual-energy X-ray absorptiometry (DEXA).

-

Bone microarchitecture can be analyzed in detail using micro-computed tomography (µCT).

-

Biomechanical strength testing (e.g., three-point bending of the femur) is performed to assess bone quality.

-

Serum markers of bone turnover (e.g., alkaline phosphatase for formation, C-telopeptide for resorption) can also be measured.

-

Breast Tissue (Antagonist) Activity: Breast Cancer Xenograft Models

To confirm the desired antagonist activity in breast tissue, human breast cancer xenograft models are employed.[22][23][24]

Experimental Protocol: MCF-7 Xenograft Model

-

Model Establishment:

-

Immunodeficient mice (e.g., nude or NOD/SCID) are used to prevent rejection of the human tumor cells.

-

MCF-7 cells are injected, typically into the mammary fat pad (orthotopic model) to better mimic the natural tumor microenvironment.[12]

-

Because MCF-7 tumor growth is estrogen-dependent, the mice are often supplemented with a slow-release estradiol pellet.

-

-

Treatment:

-

Once tumors reach a palpable size, the estradiol pellet may be removed, and treatment with the test compound begins.

-

Animals are treated daily with the vehicle, test compound, or a positive control (e.g., tamoxifen).

-

-

Endpoint Analysis:

-

Tumor volume is measured regularly (e.g., twice weekly) with calipers.

-

At the end of the study, tumors are excised, weighed, and can be analyzed for biomarkers of proliferation (e.g., Ki-67 staining) or apoptosis.

-

The primary endpoint is the inhibition of tumor growth compared to the vehicle-treated group.

-

Visualization: SERM Tissue-Specific Action

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. Selective estrogen receptor modulators: tissue specificity and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The discovery and development of selective estrogen receptor modulators (SERMs) for clinical practice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 7. mdpi.com [mdpi.com]

- 8. Using Reporter Gene Assays to Screen and Identify Chemical Compounds that Modulate Estrogen Receptor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. Improving the reproducibility of the MCF-7 cell proliferation assay for the detection of xenoestrogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]

- 13. Evaluation of Cell Cycle Arrest in Estrogen Responsive MCF-7 Breast Cancer Cells: Pitfalls of the MTS Assay | PLOS One [journals.plos.org]

- 14. urosphere.com [urosphere.com]

- 15. Critical review and evaluation of the uterotrophic bioassay for the identification of possible estrogen agonists and antagonists: in support of the validation of the OECD uterotrophic protocols for the laboratory rodent. Organisation for Economic Co-operation and Development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. oecd.org [oecd.org]

- 17. The OECD program to validate the rat uterotrophic bioassay. Phase 2: coded single-dose studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Ovariectomy induced Osteoporosis in Rats - Creative Biolabs [creative-biolabs.com]

- 21. Ovariectomized rat - Wikipedia [en.wikipedia.org]

- 22. Patient-derived Xenograft (PDX) Models In Basic and Translational Breast Cancer Research - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Local regulation of human breast xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Breast Cancer Xenograft - Altogen Labs [altogenlabs.com]

Preliminary Investigation of "Compound 13" in Ovarian Cancer Models: A Technical Overview

Introduction

The designation "compound 13" in scientific literature is not unique to a single molecular entity. Instead, it serves as a placeholder label for various novel chemical structures within the context of early-stage drug discovery studies. This technical guide synthesizes preliminary findings for several distinct molecules referred to as "compound 13" that have been investigated for their therapeutic potential in ovarian cancer models. The data presented herein is collated from a range of preclinical studies and aims to provide researchers, scientists, and drug development professionals with a comparative overview of their cytotoxic activities, mechanisms of action, and the experimental methodologies employed.

Cryptotanshinone (B1669641) (Compound 13)

Cryptotanshinone, a natural compound isolated from Salvia miltiorrhiza Bunge, has been identified as "compound 13" in research exploring its anti-cancer properties. Studies have demonstrated its inhibitory effects on the proliferation and growth of ovarian cancer cells.

Quantitative Data

Specific quantitative data such as IC50 values for ovarian cancer cell lines were not detailed in the provided search results.

Mechanism of Action

The anti-cancer activity of cryptotanshinone in ovarian cancer is attributed to the inhibition of glycolysis. This is achieved through the down-regulation of key glycolysis-related proteins, including GLUT1, LDHA, and HK2. Furthermore, cryptotanshinone has been shown to inhibit the STAT3 signaling pathway, leading to the upregulation of SIRT3. It is important to note that in in vivo studies, cryptotanshinone can be converted to tanshinone IIA, suggesting that the observed anti-cancer effects in animal models may be a combined result of both compounds.

Signaling Pathway of Cryptotanshinone in Ovarian Cancer

Caption: Signaling pathway of Cryptotanshinone in ovarian cancer.

Experimental Protocols

Detailed experimental protocols for the investigation of cryptotanshinone in ovarian cancer were not available in the provided search results.

2-Amino-substituted-1,4-naphthoquinone Derivative (Compound 13)

A series of 2-amino-substituted-1,4-naphthoquinone derivatives were synthesized and evaluated for their anticancer activity against ovarian cancer cells. Among these, "compound 13," which contains a metal-chelating moiety, demonstrated notable cytotoxic effects.

Quantitative Data

Table 1: Cytotoxicity of 2-Amino-substituted-1,4-naphthoquinone Derivative (Compound 13) in Ovarian Cancer Cell Lines

| Cell Line | IC50 (µM) |

| A2780 | < 10 |

| SKOV3 | < 10 |

| OVCAR3 | < 10 |

Mechanism of Action

The precise mechanism of action for this compound was not detailed in the available search results, but its structure, containing a metal-chelating moiety, suggests a potential role for metal ion interaction in its cytotoxic activity.

Experimental Protocols

Synthesis: The 2-amino-substituted-1,4-naphthoquinone derivatives were synthesized via a coupling reaction between 1,4-dihydroxynaphthalene (B165239) and various amines. This reaction was catalyzed by Cerium(III) chloride heptahydrate (CeCl3·7H2O).

Cytotoxicity Assay: The anticancer activity was evaluated using three human ovarian cancer cell lines: A2780, SKOV3, and OVCAR3. While the specific assay type (e.g., MTT, SRB) was not mentioned, such assays are standard for determining the IC50 values.

Experimental Workflow for Synthesis and Cytotoxicity Screening

Caption: Workflow for synthesis and screening of naphthoquinone derivatives.

Platinum(IV) Tolfenamato Prodrug (Compound 13)

In the pursuit of overcoming cisplatin (B142131) resistance in ovarian cancer, a series of platinum(IV) complexes were synthesized. "Compound 13" in this context is a platinum(IV) prodrug featuring an oxaliplatin (B1677828) core and two different biologically active ligands, classifying it as a "triple-action" complex.

Quantitative Data

Specific IC50 values for compound 13 were not provided in the search results, however, its cytotoxicity was evaluated against cisplatin-sensitive (A2780par, SKOV3par) and cisplatin-resistant (A2780cis, SKOV3cis) ovarian carcinoma cell lines.The study noted that this class of compounds, including compound 13, exhibited promising antiproliferative activity.

Mechanism of Action

These platinum(IV) complexes are designed to attack cancer cells in multiple ways, which is suggested to improve their cytotoxicity compared to mono-substituted oxaliplatin(IV) complexes. The inclusion of biologically active ligands alongside the cytotoxic platinum core contributes to this multi-faceted approach.

Experimental Protocols

Synthesis and Characterization: The platinum(IV) complexes were synthesized and characterized using nuclear magnetic resonance (NMR) spectroscopy (1H, 13C, 195Pt, 19F), high-resolution mass spectrometry, and elemental analysis.

Cell Viability Assays: The cytotoxicity of the synthesized compounds was assessed in the A2780 and SKOV3 ovarian carcinoma cell line pairs (cisplatin-sensitive and resistant). Cells were seeded in 96-well plates, incubated for 24 hours, and then treated with the compounds. Cisplatin and oxaliplatin were used as reference drugs.

General Workflow for Evaluation of Platinum(IV) Prodrugs

Caption: Workflow for the evaluation of platinum(IV) prodrugs.

Other Investigated "Compound 13" Molecules in Ovarian Cancer

Several other molecules designated as "compound 13" have been assessed in ovarian cancer models with varying outcomes:

-

Podophyllotoxin (B1678966)–Benzothiazole Congener (Compound 13): This compound, featuring a hydroxymethyl group, exhibited no cytotoxic activity against the tested cancer cell lines, including the SKOV-3 ovarian cancer cell line. This suggests that the hydroxymethyl group may not interact favorably within the biological target's binding pocket.

-

Phosphonium (B103445) Vindoline (B23647) Derivative (Compound 13): This derivative, containing a trityl group instead of an ionic phosphonium part, showed negligible to modest effects on the A2780 ovarian cancer cell line, even at concentrations up to 30 µM.

The preliminary investigation of various molecules termed "compound 13" reveals a diverse landscape of chemical structures and biological activities in the context of ovarian cancer. While some, like the podophyllotoxin and vindoline derivatives, showed limited promise, others, such as cryptotanshinone, the 2-amino-substituted-1,4-naphthoquinone derivative, and the platinum(IV) prodrug, have demonstrated significant anti-proliferative or cytotoxic effects in preclinical models. These promising candidates warrant further investigation to fully elucidate their mechanisms of action, establish more comprehensive efficacy and toxicity profiles, and explore their potential for further development as novel therapeutics for ovarian cancer. The ambiguity of the "compound 13" designation underscores the importance of precise chemical identification in scientific reporting to avoid confusion and facilitate the clear dissemination of research findings.

The Evolving Landscape of Estrogen Receptor Antagonism: A Technical Overview of GW7604 and its Impact on ER-Positive Malignancies

For Immediate Release

This technical guide provides an in-depth analysis of the estrogen receptor antagonist GW7604, a molecule of significant interest in the field of endocrine therapy for estrogen receptor-positive (ER-positive) cancers. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive summary of quantitative data, detailed experimental protocols, and a visual representation of the underlying molecular mechanisms.

Introduction: GW7604 - A Novel Selective Estrogen Receptor Downregulator (SERD)

GW7604 is the active metabolite of the prodrug GW5638 (also known as Etacstil)[1][2]. It is a nonsteroidal compound that exhibits a distinct mechanism of action compared to traditional selective estrogen receptor modulators (SERMs) like tamoxifen (B1202). GW7604 functions as a selective estrogen receptor downregulator (SERD), a class of drugs that not only antagonize the estrogen receptor but also induce its degradation[1]. This dual action makes it a promising candidate for overcoming resistance to conventional endocrine therapies.

Structurally, GW7604 is a derivative of tamoxifen, but with a novel carboxylic acid side chain that is crucial for its unique pharmacological profile[3]. This structural modification leads to a reduction in the estrogen-like effects often observed with tamoxifen, particularly in uterine tissue[3]. In vitro studies have demonstrated that GW7604 can effectively block the proliferative effects of both estradiol (B170435) (E2) and 4-hydroxytamoxifen (B85900) (4-OHT), the active metabolite of tamoxifen[2][3].

Quantitative Analysis of GW7604's Bioactivity

The biological effects of GW7604 have been quantified in various in vitro models, particularly in ER-positive breast and endometrial cancer cell lines. The following tables summarize key quantitative data from published studies.

Table 1: Antiproliferative Activity of GW7604 in ER-Positive Cell Lines

| Cell Line | Description | IC50 (µM) | Reference |

| MCF-7 | Tamoxifen-sensitive breast cancer | 0.171 | [4] |

| MCF-7/TamR | Tamoxifen-resistant breast cancer | Not specified, but effective | [5] |

| ECC-1 | Endometrial cancer | Not applicable (no growth stimulation) | [2][3] |

IC50 values represent the concentration of the drug that inhibits 50% of cell growth.

Table 2: Relative Binding Affinity (RBA) of GW7604 for Estrogen Receptors

| Receptor Subtype | RBA (%) vs. Estradiol | Reference |

| ERα | 6.2 | [6] |

| ERβ | 27.1 | [6] |

RBA is a measure of the drug's affinity for the receptor relative to the natural ligand, estradiol (E2), which is set at 100%.

Table 3: Effect of GW7604 on ERα Protein Levels and TGFα Induction

| Cell Line | Treatment | Effect | Concentration | Reference |

| MCF-7 | GW7604 | 60% downregulation of ERα | 1 µM | [6] |

| MDA-MB-231 (ER-transfected) | GW7604 | Inhibition of E2-induced TGFα | 1 nM - 1 µM | [1][7] |

| MDA-MB-231 (ER-transfected) | GW7604 | Inhibition of 4-OHT-induced TGFα | 1 nM - 1 µM | [1][7] |

Molecular Mechanism of Action

GW7604 exerts its antagonistic effects through a multi-faceted interaction with the estrogen receptor. Upon binding to the ligand-binding domain (LBD) of the ER, GW7604 induces a conformational change that is distinct from that induced by either estrogens or SERMs like tamoxifen. This altered conformation disrupts the binding surface for coactivator proteins, which are essential for the transcriptional activation of estrogen-responsive genes[2][3]. The carboxylic acid side chain of GW7604 is thought to cause a strong repulsion of key amino acid residues, such as aspartate 351, in the ERα LBD, thereby preventing the proper alignment of the coactivator binding groove[3].

Furthermore, GW7604 has been shown to promote the degradation of the ERα protein, a hallmark of SERDs[1]. This reduction in the total cellular pool of ERα further diminishes the cell's ability to respond to estrogenic stimuli.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of GW7604 on ER-positive cell lines.

Cell Proliferation (MTT) Assay

This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

-

Cell Seeding:

-

Culture ER-positive cells (e.g., MCF-7) in appropriate growth medium.

-

Trypsinize and seed cells into 96-well plates at a density of 5,000 cells/well.

-

Allow cells to adhere for 24 hours.

-

-

Treatment:

-

Prepare a serial dilution of GW7604 in the appropriate vehicle (e.g., DMSO).

-

Remove the growth medium from the wells and replace it with medium containing the desired concentrations of GW7604 or vehicle control.

-

Incubate the plates for 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

-

Add 20 µL of the MTT solution to each well.

-

Incubate the plates for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

-

-

Solubilization and Measurement:

-

Carefully remove the medium from each well.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plates for 10 minutes to ensure complete solubilization.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle-treated control.

-

Plot the percentage of viability against the log of the GW7604 concentration to determine the IC50 value.

-

Western Blotting for ERα Downregulation

This technique is used to quantify the amount of ERα protein in cells following treatment with GW7604.

-

Cell Lysis:

-

Plate MCF-7 cells and treat with GW7604 (e.g., 1 µM) for 24 hours.

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with a primary antibody against ERα overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Image the blot using a chemiluminescence detection system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Competitive Estrogen Receptor Binding Assay (TR-FRET)

This assay determines the relative affinity of GW7604 for the estrogen receptor subtypes.

-

Reagent Preparation:

-

Use a commercially available time-resolved fluorescence resonance energy transfer (TR-FRET) assay kit containing recombinant ERα or ERβ ligand-binding domain (LBD), a fluorescently labeled estrogen tracer, and an anti-tag antibody conjugated to a FRET acceptor.

-

-

Assay Procedure:

-

Prepare a serial dilution of GW7604 and a standard (unlabeled estradiol).

-

In a microplate, combine the ER LBD, the fluorescent estrogen tracer, the anti-tag acceptor antibody, and either the test compound (GW7604) or the standard.

-

Incubate the plate at room temperature for the time specified by the kit manufacturer to allow the binding reaction to reach equilibrium.

-

-

Measurement:

-

Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection. The signal is inversely proportional to the amount of test compound bound to the receptor.

-

-

Data Analysis:

-

Generate a standard curve using the data from the unlabeled estradiol.

-

Determine the IC50 value for GW7604 (the concentration that displaces 50% of the fluorescent tracer).

-

Calculate the relative binding affinity (RBA) using the formula: RBA = (IC50 of estradiol / IC50 of GW7604) x 100.

-

Conclusion

GW7604 represents a significant advancement in the development of estrogen receptor antagonists. Its dual mechanism of action, combining competitive antagonism with the induction of ERα degradation, offers a potent strategy for inhibiting the growth of ER-positive cancer cells, including those that have developed resistance to traditional SERMs. The data and protocols presented in this guide provide a comprehensive resource for researchers and clinicians working to further elucidate the therapeutic potential of this promising compound and to develop the next generation of endocrine therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Molecular mechanism of action at estrogen receptor alpha of a new clinically relevant antiestrogen (GW7604) related to tamoxifen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Development of Cytotoxic GW7604-Zeise’s Salt Conjugates as Multitarget Compounds with Selectivity for Estrogen Receptor- Positive Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. medchemexpress.com [medchemexpress.com]

Synthesis of Conformationally Constrained Benzo[g]indazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis of conformationally constrained benzo[g]indazoles, a class of heterocyclic compounds with significant potential in drug discovery. The constrained conformation of these molecules can lead to enhanced binding affinity and selectivity for biological targets. This document outlines key synthetic methodologies, presents quantitative data from representative studies, and details experimental protocols to facilitate further research and development in this area.

Introduction

Benzo[g]indazoles are bicyclic heterocyclic compounds consisting of a benzene (B151609) ring fused to a pyrazole (B372694) ring. The introduction of conformational constraints into the benzo[g]indazole scaffold has been a key strategy in medicinal chemistry to lock the molecule in a specific bioactive conformation, thereby improving its pharmacological properties. These rigidified structures are of particular interest as they can offer higher potency and selectivity for various biological targets, including enzymes and receptors. One notable application is the development of phosphodiesterase 4 (PDE4) inhibitors.[1]

Synthetic Strategies and Methodologies

Several synthetic routes have been developed for the preparation of conformationally constrained benzo[g]indazoles. These methods often involve multi-step sequences starting from readily available materials. Key strategies include cascade reactions, microwave-assisted synthesis, and one-pot procedures to improve efficiency and yield.[2][3]

A prevalent approach involves the reaction of tetralone derivatives with hydrazines to construct the dihydropyrazole ring fused to the benzene ring. Further modifications can then be introduced to achieve the desired substitution patterns. For instance, the synthesis of 1,8-disubstituted 5,5-dimethyl-4,5-dihydro-1H-benzo[g]indazoles has been reported as a new class of PDE4 inhibitors.[1] Another efficient method utilizes a cascade Suzuki-Miyaura coupling and aldol (B89426) condensation reaction.[3]

General Synthetic Workflow

The synthesis of conformationally constrained benzo[g]indazoles can be generalized into a workflow that begins with the selection of appropriate starting materials and proceeds through the formation of the core structure, followed by functionalization.

References

Methodological & Application

Application Notes and Protocols: The Impact of Estrogen Receptor Antagonists on MCF-7 Cell Culture

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of estrogen receptor (ER) antagonists in the MCF-7 human breast cancer cell line. This document summarizes the effects of these compounds on cell proliferation, outlines detailed experimental protocols, and visualizes the underlying signaling pathways. The information is compiled from multiple studies to ensure a broad and detailed overview.

Data Presentation

The following tables summarize the quantitative effects of various estrogen receptor antagonists on MCF-7 cells.

Table 1: Effects of Estrogen Receptor Antagonists on MCF-7 Cell Proliferation and Viability

| Compound | Concentration | Effect | Reference |

| ICI 164384 (Fulvestrant) | > 1 nM | Significantly reduced growth rate | [1] |

| ICI 164384 (Fulvestrant) | ≥ 50 nM | Completely arrested growth after 24 hours | [1] |

| ICI 164384 (Fulvestrant) | Up to 5 µM | No cytotoxicity observed | [1] |

| Tamoxifen | - | 50% maximum inhibition of cell numbers | [2] |

| Fulvestrant | - | 80% reduction in cell numbers | [2] |

| Tamoxifen | 7.2 ± 0.9 µM | IC50 value in MCF-7 cells | [3] |

| Tamoxifen | 12.1 ± 1.3 µM | IC50 value in 5-FU-resistant MCF-7 cells | [3] |

| Kaempferol | ~35.0 µM | 50% growth inhibition (IC50) at 48 hours | [4] |

| Naloxone | 100 nmol/L | Inhibited 17β-estradiol (10 nmol/L)-induced proliferation by 65% | [5] |

Table 2: Effects of Estrogen Receptor Antagonists on Cell Cycle and Gene/Protein Expression in MCF-7 Cells

| Compound | Effect on Cell Cycle | Effect on Gene/Protein Expression | Reference |

| ICI 164384 (Fulvestrant) | Accumulation of cells in G1 phase, decrease in S phase | Significantly suppresses ER protein levels; Inhibits expression of progesterone (B1679170) receptor (PgR), pS2, and cathepsin D more strongly than tamoxifen. | [1][2] |

| Tamoxifen | - | Decreased sensitivity to growth inhibitory effects in 5-FU resistant cells. | [3] |

| Fulvestrant | Increase in the proportion of cells in G0/G1 | Eliminates ER protein expression; Decreases basal EGFR, c-erbB2, and ERK1/2 activity in tamoxifen-resistant cells. | [2][6] |

| Kaempferol | - | Dose-dependent decrease in ER-alpha mRNA and protein; Dose-dependent decrease in progesterone receptor (PgR), cyclin D1, and insulin (B600854) receptor substrate 1 (IRS-1) expression. | [4] |

| Naloxone | - | Blocked E2-induced activation of ERα by 85% after 5 minutes; Decreased E2-induced ERα transactivation. | [5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

MCF-7 Cell Culture

This protocol describes the standard procedure for culturing MCF-7 cells.

Materials:

-

MCF-7 cells

-

DMEM/F12 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate Buffered Saline (PBS)

-

75 cm² cell culture flasks

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Maintain MCF-7 cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.[7]

-

Culture the cells in a 75 cm² flask at 37°C in a humidified atmosphere with 5% CO2.[7]

-

Change the medium every 2-3 days.[7]

-

When cells reach 80-90% confluency, subculture them.[7]

-

To subculture, wash the cells once with PBS.[7]

-

Add 2 ml of Trypsin-EDTA and incubate for 3 minutes at 37°C to detach the cells.[7]

-

Neutralize the trypsin by adding 10 ml of complete growth medium.[7]

-

Centrifuge the cell suspension at 200g for 3-5 minutes.[7]

-

Resuspend the cell pellet in fresh medium and seed into new flasks at a 1:3 ratio.[7]

Hormone Depletion and Estrogen Treatment

This protocol is for studying the effects of estrogen and anti-estrogens.

Materials:

-

Phenol (B47542) red-free DMEM/F12 medium

-

Charcoal-dextran stripped FBS (cs-FBS)

-

17β-estradiol (E2)

-

Ethanol (vehicle)

-

Estrogen receptor antagonist of choice

Procedure:

-

Grow MCF-7 cells to 80% confluency in complete medium.[7]

-

To deplete hormones, replace the medium with phenol red-free DMEM/F12 supplemented with 5% cs-FBS.[7]

-

Culture the cells in this hormone-free medium for a minimum of 72 hours.[7]

-

For estrogen treatment, add 17β-estradiol (e.g., to a final concentration of 10 nM or 100 nM) to the culture medium.[7][8]

-

For antagonist treatment, add the desired concentration of the estrogen receptor antagonist.

-

For co-treatment experiments, antagonists can be added simultaneously with or prior to estradiol (B170435).

-

A vehicle control (e.g., ethanol) should be run in parallel.[7]

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

MCF-7 cells

-

Complete growth medium

-

Estrogen receptor antagonist

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

-

Treat the cells with various concentrations of the estrogen receptor antagonist for the desired time period (e.g., 24, 48, 72 hours).

-

After treatment, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the control (untreated) cells.

Western Blotting for Protein Expression Analysis

This protocol is used to detect specific proteins in a sample.

Materials:

-

Treated MCF-7 cells

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk in TBST)

-

Primary antibodies (e.g., against ERα, Cyclin D1, β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Lyse the treated cells in lysis buffer and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Visualizations

The following diagrams illustrate key pathways and workflows.

Caption: Estrogen Receptor Signaling Pathway and Inhibition.

Caption: Experimental Workflow for Studying ER Antagonists.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Fulvestrant: an oestrogen receptor antagonist with a novel mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. researchgate.net [researchgate.net]

- 5. Naloxone acts as an antagonist of estrogen receptor activity in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Oestrogen receptor-mediated modulation of the EGFR/MAPK pathway in tamoxifen-resistant MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. genome.ucsc.edu [genome.ucsc.edu]

- 8. Regulation of the estrogen receptor in MCF-7 cells by estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: Western Blot Analysis of ERα Expression Following Compound 13 Treatment

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the analysis of Estrogen Receptor Alpha (ERα) expression in response to treatment with a hypothetical small molecule inhibitor, "compound 13," using Western blot analysis. The included methodologies, data presentation, and visual diagrams are intended to guide researchers in similar studies.

Data Presentation: Quantitative Analysis of ERα Expression

The following tables summarize the dose-dependent and time-course effects of compound 13 on ERα protein levels in MCF-7 breast cancer cells, as determined by densitometric analysis of Western blot bands. The data is normalized to a loading control (β-actin) and expressed as a percentage of the vehicle-treated control.

Table 1: Dose-Dependent Effect of Compound 13 on ERα Expression

| Treatment (24 hours) | Concentration (µM) | Mean Relative ERα Expression (%) | Standard Deviation |

| Vehicle (DMSO) | - | 100 | ± 5.2 |

| Compound 13 | 0.1 | 85.3 | ± 4.1 |

| Compound 13 | 1 | 52.1 | ± 3.5 |

| Compound 13 | 10 | 21.7 | ± 2.8 |

Table 2: Time-Course Effect of 1 µM Compound 13 on ERα Expression

| Treatment (1 µM Compound 13) | Time (hours) | Mean Relative ERα Expression (%) | Standard Deviation |

| Vehicle (DMSO) | 24 | 100 | ± 6.1 |

| Compound 13 | 6 | 91.5 | ± 5.5 |

| Compound 13 | 12 | 68.4 | ± 4.9 |

| Compound 13 | 24 | 51.8 | ± 3.9 |

| Compound 13 | 48 | 33.2 | ± 3.1 |

Experimental Protocols

Protocol 1: Cell Culture and Treatment with Compound 13

-

Cell Line: MCF-7 (ERα-positive human breast adenocarcinoma cell line).

-

Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Seeding: Seed MCF-7 cells in 6-well plates at a density of 5 x 10^5 cells per well. Allow cells to adhere and grow for 24 hours to reach approximately 70-80% confluency.

-

Treatment:

-

For dose-response experiments, replace the culture medium with fresh medium containing various concentrations of compound 13 (0.1 µM, 1 µM, 10 µM) or vehicle control (DMSO). Incubate for 24 hours.

-

For time-course experiments, treat cells with 1 µM of compound 13 and incubate for different durations (6, 12, 24, and 48 hours). A vehicle control should be incubated for the longest time point.

-

Protocol 2: Protein Extraction

-

Cell Lysis:

-

After treatment, aspirate the culture medium and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[1]

-

Add 100 µL of ice-cold RIPA lysis buffer (containing protease and phosphatase inhibitors) to each well.[2]

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[2]

-

-

Homogenization:

-

Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Sonicate the lysate for 10-15 seconds to shear DNA and reduce viscosity.[2]

-

-

Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[1]

-

Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new, pre-chilled tube.

-

Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.

Protocol 3: Western Blot Analysis of ERα

-

Sample Preparation:

-

Normalize the protein concentration of all samples with lysis buffer.

-

Add 4x Laemmli sample buffer to each protein sample to a final concentration of 1x.

-

Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.[2]

-

-

Gel Electrophoresis:

-

Load 20-30 µg of protein from each sample into the wells of a 10% SDS-polyacrylamide gel. Include a pre-stained protein ladder to monitor protein separation.

-

Run the gel at 100-120 V until the dye front reaches the bottom of the gel.[1]

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[1]

-

Perform the transfer at 100 V for 90 minutes in a cold room or on ice.

-

-

Blocking:

-

After transfer, wash the membrane briefly with Tris-Buffered Saline with 0.1% Tween 20 (TBST).

-

Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[2]

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for ERα (e.g., rabbit anti-ERα) diluted in the blocking buffer. The recommended dilution should be determined empirically, but a starting point of 1:1000 is common.

-

Incubate overnight at 4°C with gentle shaking.[2]

-

For the loading control, a separate membrane can be incubated with an antibody against a housekeeping protein like β-actin or GAPDH.

-

-

Secondary Antibody Incubation:

-

Detection:

-

Wash the membrane three times for 10 minutes each with TBST.

-

Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.

-

Incubate the membrane with the ECL reagent for 1-5 minutes.[3]

-

Capture the chemiluminescent signal using an imaging system or X-ray film.[3]

-

-

Densitometric Analysis:

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the intensity of the ERα band to the intensity of the corresponding loading control band (β-actin).

-

Visualizations

Signaling Pathway and Experimental Workflow

Caption: ERα signaling pathway and the inhibitory point of Compound 13.

Caption: Workflow for Western blot analysis of ERα expression.

References

Application Notes and Protocols: Fulvestrant (Estrogen Receptor Antagonist) for In Vitro Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: Fulvestrant (B1683766) (also known as ICI 182,780) is a potent steroidal antiestrogen (B12405530) and a selective estrogen receptor degrader (SERD).[1] Unlike selective estrogen receptor modulators (SERMs) like tamoxifen, which can have partial agonist effects, fulvestrant is a pure antagonist that binds competitively to the estrogen receptor (ER), leading to receptor degradation and downregulation.[2][3][4] This unique mechanism of action makes it a critical tool for studying estrogen signaling and a therapeutic agent for hormone receptor-positive breast cancer.[2][5] These application notes provide detailed information on the solubility of fulvestrant and protocols for its use in in vitro studies.

Data Presentation: Solubility of Fulvestrant

Proper dissolution of fulvestrant is critical for accurate and reproducible in vitro experiments. Fulvestrant is sparingly soluble in aqueous solutions and requires organic solvents for initial stock preparation.

| Solvent | Maximum Concentration | Notes | Source |

| Dimethyl Sulfoxide (DMSO) | ~260 mg/mL (428.5 mM) | Sonication is recommended. Use fresh, moisture-free DMSO for best results. | [6][7] |

| Ethanol | ~30.3 mg/mL (49.94 mM) | Sonication is recommended. | [7] |